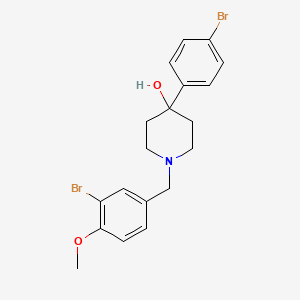![molecular formula C25H17ClN2O3 B4933658 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as BZF-F and is synthesized using various methods. BZF-F has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In
作用機序
The mechanism of action of BZF-F is not fully understood. However, studies have shown that BZF-F binds to GABA receptors and modulates their function. GABA receptors are important for regulating neuronal activity, and their dysfunction has been implicated in various neurological and psychiatric disorders. BZF-F has also been shown to modulate ion channels, which are important for regulating cellular processes.
Biochemical and Physiological Effects:
BZF-F has been shown to have various biochemical and physiological effects. Studies have shown that BZF-F can modulate the function of GABA receptors, which can affect neuronal activity. BZF-F has also been shown to modulate ion channels, which can affect cellular processes. Additionally, BZF-F has been shown to have fluorescent properties, which can be used for imaging cellular structures and processes.
実験室実験の利点と制限
BZF-F has several advantages for lab experiments. It is a potent and selective modulator of GABA receptors, which makes it a useful tool for studying the function of these receptors. BZF-F also has fluorescent properties, which can be used for imaging cellular structures and processes. However, BZF-F has some limitations for lab experiments. It is a complex compound that requires careful attention to detail and expertise in organic chemistry for synthesis. Additionally, BZF-F has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on BZF-F. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to investigate its potential as a tool for studying the function of GABA receptors and ion channels. Additionally, further studies are needed to understand the mechanism of action of BZF-F and its potential applications in various fields, including biochemistry and neuroscience.
Conclusion:
In conclusion, BZF-F is a chemical compound that has gained significant attention in scientific research. It is synthesized using various methods and has potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BZF-F has been studied for its potential as a therapeutic agent, fluorescent probe, and modulator of GABA receptors and ion channels. Further research is needed to understand the mechanism of action of BZF-F and its potential applications in various fields.
合成法
BZF-F can be synthesized using various methods, including the Suzuki coupling reaction, which involves the coupling of 4-(1,3-benzoxazol-2-yl)phenylboronic acid and 5-(3-chloro-2-methylphenyl)-2-furoic acid. Another method involves the reaction of 4-(1,3-benzoxazol-2-yl)aniline and 5-(3-chloro-2-methylphenyl)-2-furoyl chloride. The synthesis of BZF-F is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
BZF-F has been studied for its potential applications in various fields. In medicinal chemistry, BZF-F has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. BZF-F has also been studied for its potential as a fluorescent probe for imaging cellular structures and processes. In neuroscience, BZF-F has been investigated for its potential as a tool for studying the function of GABA receptors. Additionally, BZF-F has been studied for its potential as a modulator of ion channels.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O3/c1-15-18(5-4-6-19(15)26)21-13-14-23(30-21)24(29)27-17-11-9-16(10-12-17)25-28-20-7-2-3-8-22(20)31-25/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOKISNHAHMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4933579.png)
![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)


![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)

